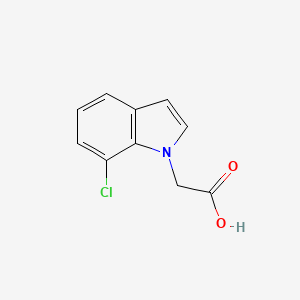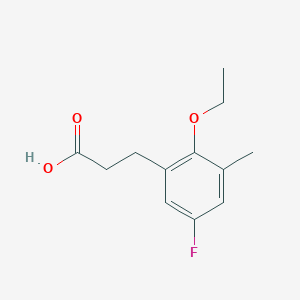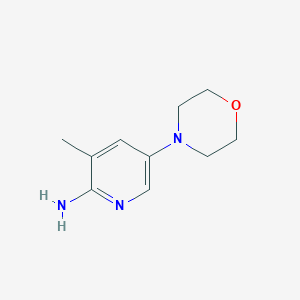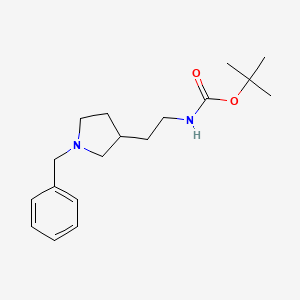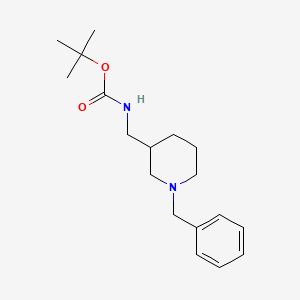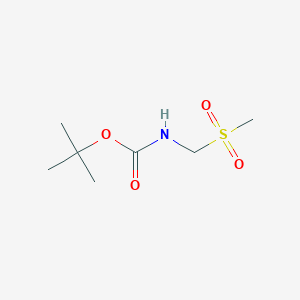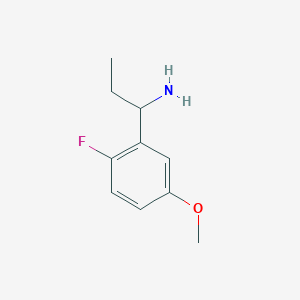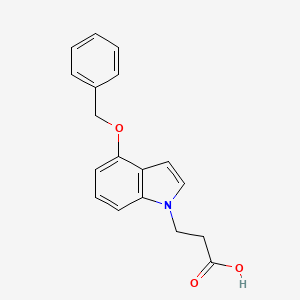
3-(4-Benzyloxy-indol-1-yl)-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Benzyloxy-indol-1-yl)-propionic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a benzyloxy group attached to the indole ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Benzyloxy-indol-1-yl)-propionic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-benzyloxyindole.
Alkylation: The indole nitrogen is alkylated with a suitable propionic acid derivative under basic conditions.
Hydrolysis: The resulting ester is then hydrolyzed to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Benzyloxy-indol-1-yl)-propionic acid can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the benzyloxy group, yielding a simpler indole derivative.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation are commonly employed.
Major Products
Oxidation: Products include 3-(4-formyl-indol-1-yl)-propionic acid or 3-(4-carboxy-indol-1-yl)-propionic acid.
Reduction: The major product is 3-(indol-1-yl)-propionic acid.
Substitution: Products vary depending on the substituent introduced, such as 3-(4-nitro-indol-1-yl)-propionic acid or 3-(4-bromo-indol-1-yl)-propionic acid.
Scientific Research Applications
3-(4-Benzyloxy-indol-1-yl)-propionic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Benzyloxy-indol-1-yl)-propionic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity. The indole ring structure allows for interactions with various biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(Indol-1-yl)-propionic acid: Lacks the benzyloxy group, resulting in different chemical and biological properties.
3-(4-Methoxy-indol-1-yl)-propionic acid: Contains a methoxy group instead of a benzyloxy group, which can alter its reactivity and biological activity.
3-(4-Hydroxy-indol-1-yl)-propionic acid: Features a hydroxy group, leading to different chemical behavior and potential biological effects.
Uniqueness
3-(4-Benzyloxy-indol-1-yl)-propionic acid is unique due to the presence of the benzyloxy group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-(4-phenylmethoxyindol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c20-18(21)10-12-19-11-9-15-16(19)7-4-8-17(15)22-13-14-5-2-1-3-6-14/h1-9,11H,10,12-13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRARHJIDBDRFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2C=CN3CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
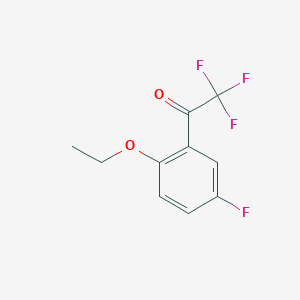
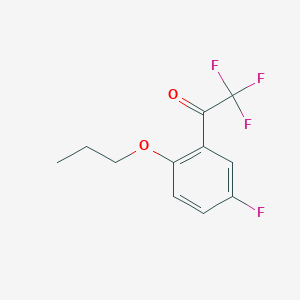
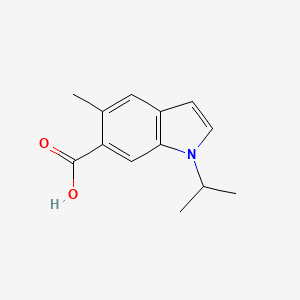
![6-Methyl-2-(Piperidin-4-Yl)-[1,2,4]Triazolo[1,5-A]Pyridine](/img/structure/B7969319.png)
![6-Bromo-2-(piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B7969325.png)
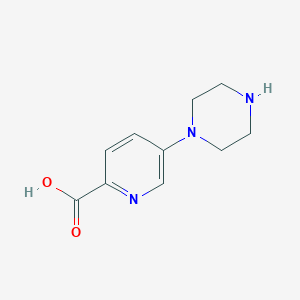
![methyl 4-[2-(methylamino)ethyl]benzoate](/img/structure/B7969358.png)
